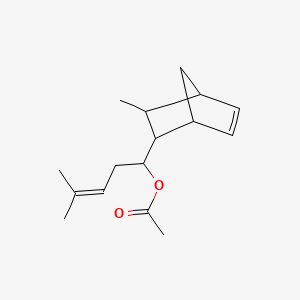

4-Methyl-1-(3-methylbicyclo(2.2.1)hept-5-en-2-yl)pent-3-enyl acetate

Description

4-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)pent-3-enyl acetate is a bicyclic monoterpenoid acetate characterized by a norbornene-derived core (bicyclo[2.2.1]heptene) substituted with a methyl group at position 3 and a pent-3-enyl acetate chain at position 1. The bicyclic framework imparts rigidity and stereochemical complexity, while the acetate group enhances lipophilicity, making it relevant in fragrance formulation and bioactive compound development .

Properties

CAS No. |

94201-01-1 |

|---|---|

Molecular Formula |

C16H24O2 |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

[4-methyl-1-(3-methyl-2-bicyclo[2.2.1]hept-5-enyl)pent-3-enyl] acetate |

InChI |

InChI=1S/C16H24O2/c1-10(2)5-8-15(18-12(4)17)16-11(3)13-6-7-14(16)9-13/h5-7,11,13-16H,8-9H2,1-4H3 |

InChI Key |

HMDYEXXZOIBMTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2CC(C1C(CC=C(C)C)OC(=O)C)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the use of Grignard reagents, organolithium compounds, and transition metal-catalyzed reactions. The reaction conditions typically involve low temperatures and anhydrous environments to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions using specialized reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-(3-methylbicyclo(2.2.1)hept-5-en-2-yl)pent-3-enyl acetate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides and organometallic compounds are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activity. It may be used as a probe to understand biological processes or as a lead compound in drug discovery.

Medicine: The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its chemical properties may be exploited to create drugs with specific biological targets.

Industry: In industry, the compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 4-Methyl-1-(3-methylbicyclo(2.2.1)hept-5-en-2-yl)pent-3-enyl acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Bornyl Acetate (CAS 76-49-3)

Structure : (1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate.

Key Differences :

- Bornyl acetate lacks the pentenyl chain and features a trimethyl-substituted bicyclo[2.2.1]heptane system.

- Physical Properties :

4-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-2-ethylbutyl Acetate

Structure : Features a dimethyl-substituted bicyclo[2.2.1]heptane core with an ethylbutyl acetate chain.

Key Differences :

Terpinen-4-yl Acetate (CAS 80-26-2)

Structure : 4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-yl acetate.

Key Differences :

4-(3-Methylbicyclo[2.2.1]hept-5-en-2-yl)-3-buten-2-one (CAS 6268-90-2)

Structure: Bicyclo[2.2.1]heptene core with a methyl group and a conjugated enone system. Key Differences:

- The ketone group increases electrophilicity, making it more reactive than the acetate ester.

- Synthesis : Likely formed via oxidation of the corresponding alcohol precursor .

Comparative Data Table

| Compound Name | Molecular Formula | Functional Groups | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| Target Compound | C₁₆H₂₂O₂ | Acetate, bicyclo[2.2.1] | ~250 (estimated) | Fragrances, bioactives |

| Bornyl Acetate | C₁₂H₂₀O₂ | Acetate, trimethyl | 226–227 | Perfumery, anti-inflammatory agents |

| 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-2-ethylbutyl Acetate | C₁₇H₂₈O₂ | Acetate, dimethyl, ethylbutyl | N/A | Pharmaceutical intermediates |

| Terpinen-4-yl Acetate | C₁₂H₂₀O₂ | Acetate, cyclohexene | 232–234 | Antifungal agents |

Biological Activity

4-Methyl-1-(3-methylbicyclo(2.2.1)hept-5-en-2-yl)pent-3-enyl acetate, with the CAS number 94201-01-1, is a compound characterized by its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H24O2

- Molecular Weight : 248.36 g/mol

- Density : 0.993 g/cm³

- Boiling Point : 321.6 °C

- Flash Point : 109.1 °C

Biological Activity Overview

The biological activity of 4-Methyl-1-(3-methylbicyclo(2.2.1)hept-5-en-2-yl)pent-3-enyl acetate has been explored in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and antioxidant agent.

Antimicrobial Activity

Research indicates that compounds with similar bicyclic structures exhibit significant antimicrobial properties against various pathogens. In vitro studies have demonstrated that 4-Methyl-1-(3-methylbicyclo(2.2.1)hept-5-en-2-yl)pent-3-enyl acetate can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been assessed through various assays measuring cytokine production and inflammatory markers. The compound has shown promise in reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages.

Antioxidant Activity

The antioxidant capacity of 4-Methyl-1-(3-methylbicyclo(2.2.1)hept-5-en-2-yl)pent-3-enyl acetate has been evaluated using DPPH and ABTS radical scavenging assays. Results indicate a notable ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that its antimicrobial effects may be linked to the disruption of bacterial cell membranes and inhibition of biofilm formation. The anti-inflammatory properties may involve modulation of signaling pathways related to NF-kB activation, while its antioxidant effects could be attributed to the direct scavenging of reactive oxygen species (ROS).

Case Studies and Research Findings

Several case studies have examined the application of this compound in medicinal formulations:

- Case Study on Wound Healing : A study investigated the topical application of a formulation containing this compound on diabetic wounds in rats, showing accelerated healing rates compared to controls.

- Clinical Trials for Inflammatory Conditions : Clinical trials assessing the efficacy of this compound in patients with chronic inflammatory diseases reported significant reductions in pain and inflammation markers after treatment.

- Synergistic Effects with Other Compounds : Research has also explored the synergistic effects when combined with other natural extracts, enhancing both antimicrobial and anti-inflammatory activities.

Q & A

Q. What are the common synthetic routes for 4-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)pent-3-enyl acetate, and how can reaction conditions be optimized?

The synthesis often involves Diels-Alder reactions, ring-rearrangement metathesis (RRM), or iridium-catalyzed C–H activation. For example, RRM has been used to construct bicyclic systems via multi-step sequences involving norbornene derivatives and transition-metal catalysts like Grubbs’ catalyst . Optimization includes controlling reaction temperatures (e.g., 80°C for Diels-Alder) and solvent selection (e.g., THF or DMF). Catalytic systems such as Hg(OAc)₂ for etherification or Ir catalysts for stereoselective coupling can improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Key techniques include:

- ¹H NMR : Look for olefinic protons (δ 5.2–6.5 ppm), coupling constants (e.g., J = 7.2–7.4 Hz for endo/exo protons), and acetate methyl signals (δ 1.8–2.1 ppm) .

- ¹³C NMR : Bicyclic carbons appear at δ 30–50 ppm, while carbonyl carbons (acetate) resonate at δ 170–175 ppm .

- IR : Stretching frequencies for ester C=O (~1740 cm⁻¹) and C–O (~1240 cm⁻¹) confirm the acetate group .

Q. What are the common purification methods for this compound, and how do researchers assess purity post-synthesis?

Flash chromatography with ethyl acetate/hexane gradients (e.g., 5–20% EtOAc) is standard . Purity is assessed via TLC (Rf comparisons), HPLC retention times, and NMR integration (e.g., absence of extraneous proton signals). High-resolution mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?

Contradictions often arise from stereochemical variations or solvent effects. For example, DMSO-d₆ can cause proton signal splitting due to hydrogen bonding . Use deuterated solvents consistently and compare coupling constants (J) across derivatives. Diastereomeric mixtures may require chiral chromatography or NOE experiments to resolve spatial arrangements .

Q. What strategies are employed to control stereochemistry during the synthesis of bicyclo[2.2.1]heptene derivatives like this compound?

Stereocontrol is achieved via:

- Chiral catalysts : Iridium complexes induce enantioselective C–H activation, as seen in norbornene coupling reactions .

- Thermodynamic vs. kinetic control : Lower temperatures favor kinetic products (e.g., endo selectivity in Diels-Alder) .

- Protecting groups : Methoxymethyl (MOM) groups stabilize intermediates during RRM to prevent undesired ring-opening .

Q. How does the electronic nature of substituents on the bicyclo[2.2.1]heptene ring influence the reactivity of this compound in further chemical modifications?

Electron-withdrawing groups (e.g., nitro, carbonyl) increase electrophilicity at the bridgehead, facilitating nucleophilic attacks. Conversely, electron-donating groups (e.g., methoxy) enhance π-system reactivity in cycloadditions. Steric hindrance from methyl substituents can slow down ring-opening metathesis .

Q. What computational methods are used to predict the regioselectivity of reactions involving this bicyclic compound, and how do they compare with experimental outcomes?

Density functional theory (DFT) calculations model transition states to predict regioselectivity in Diels-Alder or metathesis reactions. For example, PubChem data (IUPAC-computed descriptors) align with experimental NMR shifts for carbonyl positioning . Molecular dynamics simulations further validate steric and electronic effects observed in iridium-catalyzed reactions .

Q. What are the documented challenges in scaling up the synthesis of this compound from milligram to gram scale, and how can they be mitigated?

Challenges include exothermic side reactions during esterification and column chromatography bottlenecks. Mitigation strategies:

- Controlled reagent addition : Use dropping funnels for slow isocyanate or anhydride addition .

- Automated flash chromatography : Reduces manual handling and improves reproducibility .

- In-line monitoring : FTIR or LC-MS tracks reaction progress to minimize byproducts .

Methodological Notes

- Spectral Data Interpretation : Always cross-reference NMR assignments with coupling constants and DEPT-135 experiments to distinguish CH₂/CH₃ groups .

- Reaction Optimization : Use design of experiments (DoE) to systematically vary catalysts, solvents, and temperatures .

- Safety Considerations : Handle bicyclic intermediates under inert atmospheres (N₂/Ar) to prevent oxidation, as noted in iridium-catalyzed protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.